4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-29-17-4-2-3-15(13-17)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)14-5-7-16(22)8-6-14/h2-10,13H,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQYLBNMYQLMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, is a heterocyclic compound that contains a triazole nucleus. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds, in general, are known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring. This interaction can lead to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities. These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Biological Activity
4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the fluorine atom and methoxyphenyl group may enhance its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds containing the triazole moiety are often evaluated for their antibacterial and antifungal properties. Research has shown that derivatives of triazoles exhibit significant antimicrobial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .
- Anticancer Effects : The triazole scaffold is also associated with anticancer properties. Studies have indicated that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and cancer proliferation.
- Molecular Interactions : The presence of functional groups allows for hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Activity Trends
The table below compares the compound with analogs reported in recent studies:
Key Observations:
Substituent Position on the Aromatic Ring: The 3-methoxyphenyl group in the target compound likely improves solubility and binding compared to non-polar substituents (e.g., methyl in Compound 7) . Halogen Effects: Replacing methoxy with chloro (as in Compound 11) increases BRD4 affinity (IC₅₀ = 85 nM), suggesting halogen interactions with hydrophobic pockets .
Linker and Benzamide Modifications: The ethoxyethyl linker balances flexibility and rigidity, contrasting with AZD5153’s piperidinyl-piperazinone system, which achieves higher potency but greater synthetic complexity . Fluorine vs. Methyl: The 4-fluoro substitution on benzamide enhances metabolic stability compared to 4-methyl (), though methyl may improve membrane permeability .
Core Modifications :
Structure-Activity Relationship (SAR) Insights
- Triazolopyridazine Core : Essential for bromodomain binding; substitutions at position 3 (e.g., methoxyphenyl, chloro, methyl) dictate potency and selectivity .
- Benzamide Group : Fluorine at para position optimizes target engagement and pharmacokinetics, while bulkier groups (e.g., trifluoromethyl) may reduce solubility .
- Linker Length : Ethoxyethyl provides optimal spacing for simultaneous binding to acetyl-lysine recognition sites and auxiliary hydrophobic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
